N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

FtsZ inhibition Antibacterial Structure-Activity Relationship

Access a precisely halogenated benzothiazole amide scaffold for antibacterial and crop protection research. Sourcing rare 4,6-dichloro substitution patterns often delays FtsZ inhibitor or lepidopteran SAR programs. - Defined FtsZ-targeting pharmacophore: retains essential 2,6-difluorobenzamide motif validated against Gram-positive bacterial cell division. - Enhanced insecticidal potential: 4,6-dichloro configuration predicted to boost potency versus mono-halogenated analogs per patent SAR trends. - Research-grade purity & reliable supply: ≥98% HPLC, in-stock availability eliminates lead-time uncertainty for probe development.

Molecular Formula C14H6Cl2F2N2OS
Molecular Weight 359.17
CAS No. 868230-90-4
Cat. No. B2619477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
CAS868230-90-4
Molecular FormulaC14H6Cl2F2N2OS
Molecular Weight359.17
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl)F
InChIInChI=1S/C14H6Cl2F2N2OS/c15-6-4-7(16)12-10(5-6)22-14(19-12)20-13(21)11-8(17)2-1-3-9(11)18/h1-5H,(H,19,20,21)
InChIKeyNEFHQMFFWJRTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual-Halogenated Benzothiazole Amide: Overview


N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 2,6-difluorobenzamide motif linked to a 4,6-dichloro-substituted benzothiazole core . This structural class is prominently associated with two mechanistic domains: inhibition of the bacterial cell division protein FtsZ, and arthropodicidal activity targeting insect larvae [1]. The specific 4,6-dichloro substitution pattern distinguishes it from the prototypical mono-halogenated insecticidal analog N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide, suggesting a deliberate design for altered electronic and steric profiles that could modulate target binding and selectivity [2].

Core scaffold Benzothiazole amide
Halogenation 4,6-Dichloro substitution
Research context FtsZ inhibition & insecticidal SAR

Why Substitution by Other Benzothiazole Amides Fails


In-class substitution within the benzothiazole amide family is not feasible due to the extreme sensitivity of biological activity to the benzothiazole ring's halogenation pattern and the essential nature of the 2,6-difluorobenzamide pharmacophore. Research on FtsZ inhibitors demonstrates that replacing the entire benzothiazole core with a benzimidazole completely abolishes antibacterial activity, confirming the scaffold's non-negotiable role [1]. Furthermore, the specific 4,6-dichloro configuration provides a unique electronic environment compared to the 6-chloro or 4,5-dichloro isomers, which likely results in differential target engagement and potency that cannot be predicted or substituted .

  • Scaffold integrity

    Benzimidazole replacement reported to abolish antibacterial activity; benzothiazole core appears essential.

  • Halogenation pattern

    6-Chloro or 4,5-dichloro isomers may shift target engagement and potency profile.

  • Pharmacophore fidelity

    Modification of the 2,6-difluorobenzamide motif may disrupt activity, limiting direct substitution.

Quantitative Differentiation Evidence


Scaffold Essentiality: Benzothiazole vs Benzimidazole

In a 2017 SAR study of 2,6-difluorobenzamide FtsZ inhibitors, the replacement of the benzothiazole ring with a benzimidazole resulted in a complete loss of antibacterial activity, underscoring the critical role of the benzothiazole core [1]. While the target compound itself was not directly assayed in this study, it maintains the essential benzothiazole scaffold, positioning it as a viable candidate for retaining this activity.

Scaffold requirement
Class-level inference
Benzothiazole vs Benzimidazole: activity retained vs abolished
Benzothiazole core essential for FtsZ-mediated activity context
Inferred from SAR series; direct data on target compound pending
FtsZ inhibition Antibacterial Structure-Activity Relationship

Potency Benchmarking Against FtsZ Inhibitors

A parallel series of 3-substituted 2,6-difluorobenzamide FtsZ inhibitors demonstrated potent antibacterial activity, with lead compounds exhibiting MICs of 0.25–1 μg/mL against Bacillus subtilis and <10 μg/mL against drug-resistant Staphylococcus aureus [1]. While the target compound's 4,6-dichloro substitution is on the benzothiazole rather than the 3-position of the benzamide, it shares the essential 2,6-difluorobenzamide pharmacophore, suggesting potential for comparable potency.

Potency benchmark
Cross-study comparable
0.25–1 μg/mL
Comparator MIC range for FtsZ inhibitor series
Target compound not directly assayed; SAR inference
FtsZ inhibitor Antibacterial MIC

Insecticidal Enhancement: Dichloro vs Monochloro

The patent literature establishes N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide as an insecticidal active compound, particularly against Lepidopterous larvae [1]. The target compound's 4,6-dichloro substitution introduces an additional electron-withdrawing chlorine atom, which, based on the patent's teaching that halogen substitution enhances activity, is predicted to further improve insecticidal potency and spectrum [1].

Insecticidal SAR
Class-level inference
Predicted enhanced activity vs 6-chloro analog
May support insecticidal lead selection
Based on patent SAR trends; direct activity data pending
Insecticide Benzothiazole amide Lepidoptera

Research and Industrial Applications


FtsZ-Targeted Antibacterial Probe Development

As a benzothiazole-containing 2,6-difluorobenzamide, this compound retains the essential scaffold for FtsZ inhibition, a validated target for novel antibacterial agents. It is suitable as a core scaffold for medicinal chemistry optimization programs aiming to develop next-generation antibiotics against drug-resistant Gram-positive pathogens [1].

Agrochemical Lead: Lepidopteran Pest Control

The 4,6-dichloro substitution pattern is predicted to confer enhanced insecticidal activity based on SAR trends from patent literature, making this compound a promising starting point for the development of new crop protection agents targeting Lepidopteran pests [2].

Chemical Biology Tool for Cell Division Studies

The compound can serve as a chemical probe to dissect the role of FtsZ in bacterial cytokinesis, particularly in validating target engagement and downstream phenotypic effects in model organisms like Bacillus subtilis, where potent activity is expected [1].

Application
Selection Property
Validation Focus
FtsZ-targeted antibacterial probe studies
Benzothiazole amide scaffold retention
Gram-positive antibacterial activity screening
Agrochemical lead identification for lepidopteran pest control
4,6-Dichloro substitution motif
Insecticidal activity assessment
Chemical biology tool for bacterial cytokinesis research
FtsZ-targeted mechanism context
Cell division phenotypic endpoints in B. subtilis models
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